molecular formula C26H19BrClNO3 B12473177 2-(4-Methylphenyl)-2-oxoethyl 2-(4-bromophenyl)-7-chloro-8-methylquinoline-4-carboxylate

2-(4-Methylphenyl)-2-oxoethyl 2-(4-bromophenyl)-7-chloro-8-methylquinoline-4-carboxylate

Cat. No.: B12473177
M. Wt: 508.8 g/mol
InChI Key: CMWRUMIKJIHKGI-UHFFFAOYSA-N
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Description

2-(4-Methylphenyl)-2-oxoethyl 2-(4-bromophenyl)-7-chloro-8-methylquinoline-4-carboxylate is a complex organic compound that features a quinoline core substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methylphenyl)-2-oxoethyl 2-(4-bromophenyl)-7-chloro-8-methylquinoline-4-carboxylate typically involves multi-step organic reactions. One common approach is to start with the quinoline core and introduce the substituents through a series of reactions such as Friedel-Crafts acylation, halogenation, and esterification.

    Friedel-Crafts Acylation: The quinoline core can be acylated using an acyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.

    Esterification: The final esterification step involves reacting the carboxylic acid derivative with an alcohol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methylphenyl)-2-oxoethyl 2-(4-bromophenyl)-7-chloro-8-methylquinoline-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may lead to the formation of alcohols or amines.

Scientific Research Applications

2-(4-Methylphenyl)-2-oxoethyl 2-(4-bromophenyl)-7-chloro-8-methylquinoline-4-carboxylate has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.

    Materials Science: It is explored for use in organic electronics and as a building block for advanced materials.

    Biological Studies: The compound is used in studies to understand its interaction with biological targets and its potential as a therapeutic agent.

Mechanism of Action

The mechanism of action of 2-(4-Methylphenyl)-2-oxoethyl 2-(4-bromophenyl)-7-chloro-8-methylquinoline-4-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. The exact pathways and targets depend on the specific application and are often elucidated through molecular docking studies and biochemical assays.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Bromophenyl)-7-chloro-8-methylquinoline-4-carboxylate
  • 2-(4-Methylphenyl)-7-chloro-8-methylquinoline-4-carboxylate
  • 2-(4-Methylphenyl)-2-oxoethyl 7-chloro-8-methylquinoline-4-carboxylate

Uniqueness

2-(4-Methylphenyl)-2-oxoethyl 2-(4-bromophenyl)-7-chloro-8-methylquinoline-4-carboxylate is unique due to the specific combination of substituents on the quinoline core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C26H19BrClNO3

Molecular Weight

508.8 g/mol

IUPAC Name

[2-(4-methylphenyl)-2-oxoethyl] 2-(4-bromophenyl)-7-chloro-8-methylquinoline-4-carboxylate

InChI

InChI=1S/C26H19BrClNO3/c1-15-3-5-18(6-4-15)24(30)14-32-26(31)21-13-23(17-7-9-19(27)10-8-17)29-25-16(2)22(28)12-11-20(21)25/h3-13H,14H2,1-2H3

InChI Key

CMWRUMIKJIHKGI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)COC(=O)C2=CC(=NC3=C2C=CC(=C3C)Cl)C4=CC=C(C=C4)Br

Origin of Product

United States

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